molecular formula C23H22N4O3S3 B11149090 3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide

3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B11149090
M. Wt: 498.6 g/mol
InChI Key: OKYCVBDVSZWLDY-ZHZULCJRSA-N
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Description

The compound 3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide is a complex organic molecule featuring a variety of functional groups, including a thiazolidinone ring, a pyrazole ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of an appropriate α-haloketone with thiourea under basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling of the Thiazolidinone and Pyrazole Rings: The thiazolidinone and pyrazole intermediates are coupled through a Knoevenagel condensation reaction, typically using a base such as piperidine.

    Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the coupled product with N,N-dimethylbenzenesulfonamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone and pyrazole rings, potentially forming alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit various bioactivities due to its structural features. It could be investigated for antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structural motifs are common in many pharmacologically active molecules.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazolidinone and pyrazole rings could interact with biological targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities or chemical reactivity not seen in simpler analogs. The presence of both thiazolidinone and pyrazole rings, along with the benzenesulfonamide group, provides a rich tapestry of interactions for potential biological targets.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the thiazolidinone and pyrazole moieties in this compound?

The thiazolidinone core can be synthesized via cyclocondensation reactions using S-amino acids and phenylisothiocyanate in a triethylamine/DMF-H₂O solvent system, as demonstrated for analogous thioxoimidazolidinones . For the pyrazole ring, multi-step protocols involving arylhydrazines and carbonyl intermediates under catalytic conditions (e.g., Cu(I) catalysts) are recommended. Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical for regioselectivity .

Q. Which spectroscopic techniques are essential for structural validation?

A combination of techniques ensures accuracy:

  • IR spectroscopy : Confirms thiocarbonyl (C=S, ~1200 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
  • NMR spectroscopy :

  • ¹H NMR : Assigns proton environments (e.g., Z-configuration of the thiazolidinone methylidene group at δ 7.2–7.5 ppm) .
  • ¹³C NMR : Identifies carbonyl (C=O, ~170–180 ppm) and thione (C=S, ~190–200 ppm) signals .
    • Elemental analysis : Validates purity (>95% match between calculated and observed C, H, N, S content) .

Q. How do structural features influence reactivity and stability?

  • The thiazolidinone ring’s electrophilic C=S and C=O groups facilitate nucleophilic additions or substitutions .
  • The sulfonamide group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes intermediates via resonance .
  • The Z-configuration of the methylidene group (confirmed by NOESY) sterically hinders isomerization, improving stability .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and resolve data contradictions?

  • Reaction path searches (e.g., via density functional theory) predict energy barriers for intermediates, guiding solvent/catalyst selection .
  • Docking studies (e.g., with AutoDock Vina) model interactions between the sulfonamide group and biological targets, explaining discrepancies in bioactivity assays .
  • NMR chemical shift calculations (using Gaussian) resolve spectral mismatches caused by solvent effects or tautomerism .

Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Systematic substituent variation : Replace the phenyl group on the pyrazole with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess activity trends .
  • Metabolic stability assays : Use hepatic microsomes to identify if conflicting cytotoxicity data stem from rapid degradation .
  • Cocrystallization studies : Resolve target-binding ambiguities (e.g., whether the thiazolidinone or sulfonamide group drives inhibition) .

Q. How can hybrid experimental-computational workflows enhance reaction design?

Adopt the ICReDD framework :

  • Step 1 : Quantum mechanical calculations screen plausible reaction pathways (e.g., for thiazolidinone ring closure) .
  • Step 2 : Machine learning prioritizes reaction conditions (e.g., solvent polarity, catalyst loading) from historical data .
  • Step 3 : High-throughput experimentation validates top candidates, with HPLC-MS monitoring real-time conversion .

Properties

Molecular Formula

C23H22N4O3S3

Molecular Weight

498.6 g/mol

IUPAC Name

3-[4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H22N4O3S3/c1-4-26-22(28)20(32-23(26)31)14-17-15-27(18-10-6-5-7-11-18)24-21(17)16-9-8-12-19(13-16)33(29,30)25(2)3/h5-15H,4H2,1-3H3/b20-14-

InChI Key

OKYCVBDVSZWLDY-ZHZULCJRSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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